4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde
Overview
Description
4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde is a heterocyclic compound with the molecular formula C7H3ClN2OS It is characterized by a fused ring system consisting of a thieno ring and a pyrimidine ring, with a chlorine atom at the 4-position and an aldehyde group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorothiophene with 2-aminopyrimidine under appropriate reaction conditions to form the desired product . The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like palladium on carbon (Pd/C) to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used under mild conditions.
Substitution: Nucleophiles such as primary amines or thiols can be used in the presence of a base like triethylamine (TEA) or sodium hydride (NaH).
Major Products
Oxidation: 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid.
Reduction: 4-Chlorothieno[3,2-d]pyrimidine-6-methanol.
Substitution: Various substituted thieno[3,2-d]pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. For example, it may inhibit kinases or other enzymes involved in cell signaling pathways, leading to potential therapeutic effects in diseases such as cancer .
Comparison with Similar Compounds
4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde can be compared with other similar compounds, such as:
4-Chlorothieno[2,3-d]pyrimidine-6-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
6-Bromo-4-chlorothieno[2,3-d]pyrimidine: Similar structure but with a bromine atom at the 6-position instead of an aldehyde group.
Substituted thieno[2,3-d]pyrimidine-4-carboxylic acids: These compounds have various substituents at different positions on the thieno and pyrimidine rings and exhibit different biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a chlorine atom and an aldehyde group, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
4-chlorothieno[3,2-d]pyrimidine-6-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2OS/c8-7-6-5(9-3-10-7)1-4(2-11)12-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKAEOONESRENG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1N=CN=C2Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20731965 | |
Record name | 4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20731965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
875340-14-0 | |
Record name | 4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20731965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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